![molecular formula C10H16O2 B14258445 1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- CAS No. 189358-53-0](/img/structure/B14258445.png)
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- is a chemical compound with the molecular formula C10H16O2. It is an organic compound that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
The synthesis of 1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 1-butene with 3-methyl-1-butenyl ethyl ether under specific reaction conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale chemical processes that utilize similar reaction pathways but are optimized for higher yields and efficiency. These methods often employ advanced catalytic systems and continuous flow reactors to achieve the desired product on an industrial scale .
Análisis De Reacciones Químicas
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and properties. These modifications can influence biological systems, such as enzyme activity or receptor binding, leading to various physiological effects .
Comparación Con Compuestos Similares
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- can be compared with other similar compounds, such as:
1-Butene, 3-methyl-: This compound has a similar structure but lacks the ethoxy and propynyl groups, resulting in different chemical properties and reactivity.
1-Butene, 1-ethoxy-3-methyl-: This compound has an ethoxy group but differs in the position of the substituents, leading to variations in its chemical behavior.
Propiedades
Número CAS |
189358-53-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-(1-ethoxyprop-2-ynoxy)-3-methylbut-1-ene |
InChI |
InChI=1S/C10H16O2/c1-6-9(11-8-3)12-10(4,5)7-2/h1,7,9H,2,8H2,3-5H3 |
Clave InChI |
MIWAYVRWLGHFSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C#C)OC(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


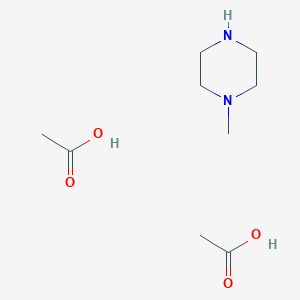
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)
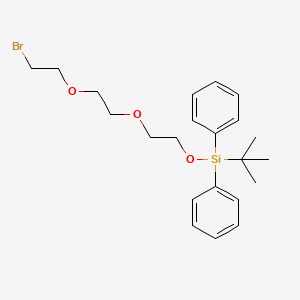
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
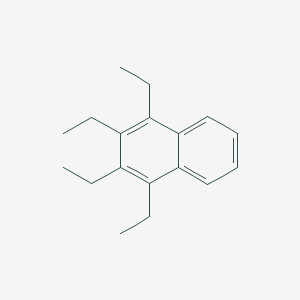
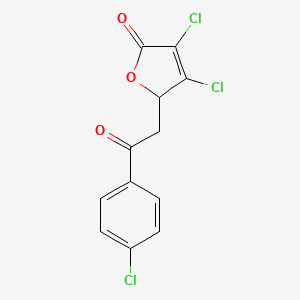

![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)

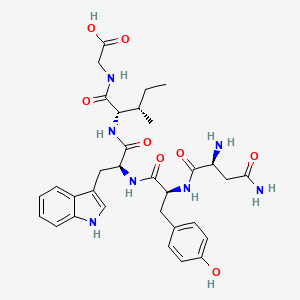
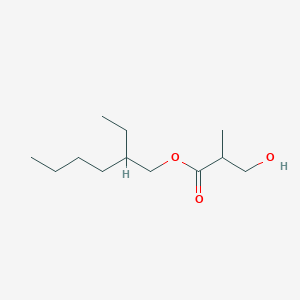
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
